molecular formula C14H18ClNO B2994093 N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide CAS No. 874595-13-8

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide

Cat. No. B2994093
CAS RN: 874595-13-8
M. Wt: 251.75
InChI Key: ZDRPERHQZYAPHL-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide is a chemical compound with potential applications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide is C14H18ClNO. Its InChI code is 1S/C14H18ClNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 . This indicates that the molecule consists of a benzyl group, a chloro group, a cyclopropylethyl group, and an acetamide group.


Physical And Chemical Properties Analysis

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide is a liquid at room temperature . Its molecular weight is 251.76 . Further physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide analogs have been synthesized and analyzed through vibrational spectra and electronic properties studies. These compounds have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activity has been investigated, indicating potential in optical applications. Molecular docking studies also suggest interactions with biological molecules like Cyclooxygenase 1 (COX1), hinting at biomedical applications (Mary et al., 2020).

Synthesis Methodologies

Research into the synthesis of N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide and related compounds has yielded convenient methods for preparing benzyl substituted acyclic Reissert compounds without using phenylacetaldehydes as starting materials. This methodological advancement opens new pathways in organic synthesis and pharmaceutical development (Zeng et al., 1997).

Safety and Hazards

According to the safety information provided, N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide is classified with the signal word “Danger”. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPERHQZYAPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide

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